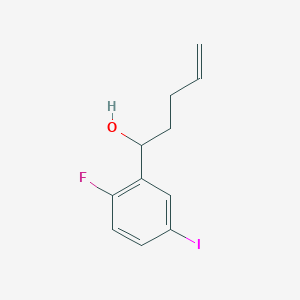

1-(2-Fluoro-5-iodo-phenyl)pent-4-en-1-ol

Description

1-(2-Fluoro-5-iodo-phenyl)pent-4-en-1-ol is a halogenated aromatic alcohol featuring a pent-4-en-1-ol backbone substituted with a 2-fluoro-5-iodophenyl group. This compound combines a terminal alkene with electron-withdrawing halogens (F and I), making it valuable for synthetic applications, including cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor in medicinal chemistry. Its synthesis likely involves palladium-catalyzed alkenylation or Mitsunobu reactions, as seen in structurally related alcohols (e.g., ).

Properties

Molecular Formula |

C11H12FIO |

|---|---|

Molecular Weight |

306.11 g/mol |

IUPAC Name |

1-(2-fluoro-5-iodophenyl)pent-4-en-1-ol |

InChI |

InChI=1S/C11H12FIO/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h2,5-7,11,14H,1,3-4H2 |

InChI Key |

YTLCALBHUWDDEI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(C1=C(C=CC(=C1)I)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

The following compounds share the pent-4-en-1-ol backbone but differ in aryl substituents:

Key Observations:

- Electron Effects : The 2-fluoro-5-iodophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions compared to phenyl or 4-nitrophenyl analogs.

- Molecular Weight : Halogens (I, F) significantly increase molecular weight (308.11 vs. 162.23 for phenyl analog), impacting solubility and pharmacokinetics.

- Stereochemistry : The (E)-configuration in 5-phenylpent-4-en-1-ol improves regioselectivity in Heck reactions, whereas the target compound’s stereochemistry is unspecified.

Target Compound (Inferred):

Likely synthesized via:

Mitsunobu Reaction: Coupling pent-4-en-1-ol with 2-fluoro-5-iodophenol using DIAD/PPh₃ (similar to ).

Palladium-Catalyzed Alkenylation : Analogous to the synthesis of (E)-5-phenylpent-4-en-1-ol via redox-relay Heck reactions ().

Comparison with Analogs:

- Grignard Addition : 1-(1-Tosylindol-3-yl)pent-4-en-1-ol is prepared via Grignard reagents ().

- Weinreb Amide Route : (S)-1-(Furan-2-yl)pent-4-en-1-ol uses Weinreb ketone intermediates for stereocontrol (75% yield; ).

Physicochemical Properties

- Solubility: The iodo substituent increases hydrophobicity compared to non-halogenated analogs (e.g., (E)-5-phenylpent-4-en-1-ol).

- Spectroscopy :

- ¹H NMR : The terminal alkene (δ 5.0–5.8 ppm) and aryl protons (δ 6.5–8.0 ppm) are characteristic.

- ¹³C NMR : Iodo-substituted carbons resonate at δ 90–100 ppm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.